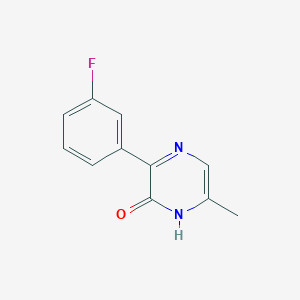
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-fluoroaniline with a suitable diketone, followed by cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, used in similar research applications.
3-Fluoroamphetamine: A stimulant with a fluorophenyl group, known for its psychoactive properties.
Uniqueness
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H10F1N3O
- Molecular Weight : 201.20 g/mol
- CAS Number : 477869-81-1
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing neurochemical signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
Anticancer Properties
Several studies have reported the cytotoxic effects of this compound on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Apoptosis induction |
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy found that the compound inhibited the growth of Staphylococcus aureus with an MIC of 8 µg/mL, suggesting potential use as a therapeutic agent against resistant bacterial infections.
- Cytotoxicity in Cancer Research : In a study featured in Cancer Letters, researchers reported that treatment with this compound led to significant reductions in cell viability in MCF-7 cells, with observed morphological changes indicative of apoptosis.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-7-6-13-10(11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,14,15) |
InChI Key |
ZMAWMZNOWMLUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















